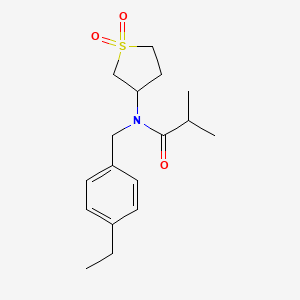

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-ethylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound belongs to a class of molecules often explored for pharmaceutical or agrochemical applications due to their modular structure, allowing for targeted modifications to optimize pharmacokinetic or physicochemical properties .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-4-14-5-7-15(8-6-14)11-18(17(19)13(2)3)16-9-10-22(20,21)12-16/h5-8,13,16H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGPINNJWHWFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of a suitable diene with a thiol under acidic conditions.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the Benzyl Group: The 4-ethylbenzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the sulfone-containing tetrahydrothiophene.

Amidation: Finally, the 2-methylpropanamide moiety is attached through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common.

Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in studying biological systems due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The sulfone group can act as an electrophilic center, while the benzyl and amide groups can participate in hydrogen bonding and hydrophobic interactions.

Chemical Reactions: The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the presence of other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on reactivity, stability, and bioactivity. Below is a detailed comparison with key analogs identified in the literature:

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Structural Differences :

- Acyl Group : Benzamide (aromatic carbonyl) vs. propanamide (aliphatic carbonyl) in the target compound.

- Substituents : A hexyloxy group on the benzamide ring and a 4-isopropylbenzyl group instead of 4-ethylbenzyl.

- Implications: The benzamide core may enhance π-π stacking interactions in biological targets compared to the aliphatic propanamide. The isopropyl group introduces greater steric bulk compared to ethyl, possibly affecting binding affinity .

N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

- Structural Differences: Backbone: A phenoxy-substituted propanamide with a 4-chloro-3-methylphenyl group vs. the unsubstituted propanamide in the target compound. Benzyl Group: Simple benzyl vs. 4-ethylbenzyl.

- Implications: The electron-withdrawing chloro group and methyl substituent on the phenoxy ring could modulate electronic properties, influencing metabolic stability or receptor binding.

α-Thioamide Analogs (e.g., 2-(4-Methoxybenzenethio)propanamide)

- Structural Differences :

- Functional Group : Thioamide (C=S) vs. amide (C=O) in the target compound.

- Substituents : 4-Methoxybenzenethio vs. tetrahydrothiophene dioxide.

- Implications :

Data Table: Structural and Functional Comparison

| Compound Name | Acyl Group | Benzyl Substituent | Key Functional Groups | Potential Properties |

|---|---|---|---|---|

| Target Compound | Propanamide | 4-Ethylbenzyl | Sulfolane-derived sulfone | Moderate lipophilicity, polar solubility |

| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide | Benzamide | 4-Isopropylbenzyl | Hexyloxy, sulfone | High lipophilicity, enhanced membrane permeation |

| N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide | Phenoxypropanamide | Benzyl | Chloro, methyl, sulfone | Electron-withdrawing effects, metabolic resistance |

| 2-(4-Methoxybenzenethio)propanamide | Thiopropanamide | N/A | Methoxybenzenethio | Reduced polarity, altered metabolic stability |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C18H25N2O2S

- Molecular Weight : 341.46 g/mol

- IUPAC Name : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide

1. Cytotoxicity

Studies have demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | Induction of apoptosis |

| HT-29 (Colon) | 20.7 | Cell cycle arrest |

| SUIT-2 (Pancreatic) | 25.0 | Apoptotic pathway activation |

The compound's mechanism of action involves the induction of apoptosis, as evidenced by increased sub-G1 cell populations in treated samples.

2. Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 450 |

| IL-6 | 800 | 300 |

These results suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide may be a promising candidate for treating inflammatory diseases.

Case Study 1: Breast Cancer Treatment

A recent study explored the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability alongside morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing.

Case Study 2: Inhibition of Inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant decrease in inflammation markers. Histological analysis revealed reduced edema and inflammatory cell infiltration in treated tissues compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.